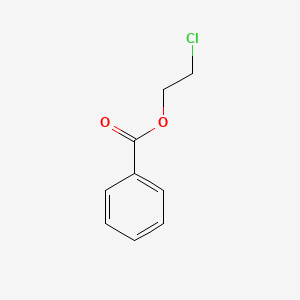

2-Chloroethyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPPGQUFDXLAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239866 | |

| Record name | Ethanol, 2-chloro-, benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-55-9 | |

| Record name | Ethanol, 2-chloro-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 939-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD23EKE6Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloroethyl benzoate chemical structure and properties

An In-depth Technical Guide to 2-Chloroethyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Chloroethyl benzoate. The information is curated for professionals in research and development, particularly in the fields of organic chemistry, medicinal chemistry, and drug development.

This compound is an organic compound classified as a benzoate ester.[1][2] It is characterized by a benzoate group attached to a 2-chloroethyl moiety.[1] This structure, particularly the reactive chloroethyl group, imparts unique chemical properties that are significant in various synthetic applications.[1][2]

Chemical Structure Diagram:

References

An In-depth Technical Guide to the Synthesis of 2-Chloroethyl Benzoate from Benzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-chloroethyl benzoate (B1203000), a valuable intermediate in the pharmaceutical and chemical industries. This document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

2-Chloroethyl benzoate (C9H9ClO2) is a benzoate ester of 2-chloroethanol (B45725). Its dual reactivity, stemming from the ester functionality and the reactive chloroethyl group, makes it a versatile building block in organic synthesis. The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This guide focuses on the synthesis of this compound starting from benzoic acid and its activated derivatives.

Synthetic Pathways

Several effective methods for the synthesis of this compound have been established. The most common approaches involve the esterification of benzoic acid or the acylation of 2-chloroethanol with a benzoic acid derivative. The primary synthetic routes are:

-

Fischer Esterification of Benzoic Acid with 2-Chloroethanol: A direct, acid-catalyzed reaction.

-

Acylation of 2-Chloroethanol with Benzoyl Chloride: A high-yield reaction often preferred for its rapid conversion.

-

Reaction of Benzoyl Chloride with Ethylene Oxide: An industrial method that proceeds via the in-situ formation of 2-chloroethanol.

-

Reaction of 2-Chloroethyl Methyl Carbonate with Benzoyl Chloride: An alternative route utilizing a different activating group.

The selection of a specific pathway often depends on factors such as substrate availability, desired yield, reaction conditions, and scalability.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic methods for preparing this compound.

| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fischer Esterification | Benzoic Acid, 2-Chloroethanol | Sulfuric Acid (H₂SO₄) | None (excess) | Reflux | 0.5 - 2 | ~75-95 | [1][2] |

| Acylation with Benzoyl Chloride | Benzoyl Chloride, 2-Chloroethanol | None | None | 55-215 | 0.5 | 89-91 | [3] |

| Reaction with Ethylene Oxide | Benzoyl Chloride, Ethylene Oxide | Hydrogen Chloride (HCl) | Aprotic | - | - | High | [4] |

| From 2-Chloroethyl Methyl Carbonate | 2-Chloroethyl Methyl Carbonate, Benzoyl Chloride | Tetra-n-butylphosphonium bromide | None | 150 | 3 | 59 | [5] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes.

Fischer Esterification of Benzoic Acid with 2-Chloroethanol

This protocol is adapted from general Fischer esterification procedures.

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine benzoic acid (1.0 equivalent) and 2-chloroethanol (a 4-fold molar excess is recommended to drive the equilibrium).[1]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol% relative to the benzoic acid).

-

Heat the reaction mixture to reflux with stirring for 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Synthesis from Benzoyl Chloride and 2-Chloroethanol

This high-yield protocol is based on a procedure from Organic Syntheses.[3]

Procedure:

-

In a 500-mL round-bottomed flask fitted with a 100-cm air condenser, place 80.5 g (66 mL, 1 mole) of redistilled 2-chloroethanol (ethylene chlorohydrin, b.p. 128–129°C) and 140.5 g (115.5 mL, 1 mole) of benzoyl chloride.

-

Set up the apparatus in a well-ventilated fume hood and gently warm the mixture with a low flame until the reaction commences, as indicated by the evolution of hydrogen chloride gas (typically starts at 55-60°C).

-

Remove the heat source if the reaction becomes too vigorous and moderate it by applying a wet towel to the flask.

-

Once the initial vigorous reaction subsides, reapply heat for an additional 30 minutes, during which the temperature will rise to approximately 200–215°C.

-

Fit the flask with a short distillation column (approx. 20 cm) and arrange for vacuum distillation.

-

Remove volatile materials by evacuation with a water pump at a bath temperature of 100–110°C.

-

Fractionally distill the residual liquid under reduced pressure. Collect the this compound fraction boiling at 101–104°C/2 mm Hg. This procedure yields 165–168 g (89–91%) of the product.[3]

Reaction Mechanisms and Pathways

The synthesis of this compound from benzoic acid and its derivatives involves key organic chemistry principles, primarily nucleophilic acyl substitution.

Fischer Esterification Pathway

The Fischer esterification is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the benzoic acid, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-chloroethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Caption: Acid-catalyzed Fischer esterification pathway.

Acylation Pathway using Benzoyl Chloride

The reaction of benzoyl chloride with 2-chloroethanol is a more direct and typically faster method. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic hydroxyl group of 2-chloroethanol. This is followed by the elimination of hydrogen chloride to form the ester. This reaction is generally not reversible.

Caption: Acylation of 2-chloroethanol with benzoyl chloride.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the Fischer esterification of benzoic acid and the acylation of 2-chloroethanol with benzoyl chloride being the most common laboratory methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

An In-depth Technical Guide to the Physical Constants of 2-Chloroethyl Benzoate

CAS Number: 939-55-9

This technical guide provides a comprehensive overview of the physical constants and related data for 2-Chloroethyl benzoate (B1203000), a chemical compound with the CAS number 939-55-9. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data from various sources, presented in a clear and accessible format.

Chemical Identity and Structure

2-Chloroethyl benzoate, also known as benzoic acid 2-chloroethyl ester, is an organic compound with the chemical formula C₉H₉ClO₂.[1][2][3][4] Its structure consists of a benzoate group attached to a 2-chloroethyl group.

Molecular Formula: C₉H₉ClO₂[2][3][4][5]

Molecular Weight: 184.62 g/mol [1][2][3][4][5][6][7]

InChI Key: ANPPGQUFDXLAGY-UHFFFAOYSA-N[1][6]

Tabulated Physical Constants

The following tables summarize the key physical and chemical properties of this compound.

| Physical Property | Value | Reference |

| Melting Point | 118 °C | [5][8] |

| Boiling Point | 257 °C | [5][8] |

| Density | 1.21 g/cm³ | [5][8] |

| Refractive Index | 1.5270-1.5300 | [5][8] |

| Physical Form | Colorless to Almost Colorless Clear Liquid/Oil | [2][8] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [8] |

| Purity | >99.0% (GC) | [2] |

| Computed Properties | Value | Reference |

| XLogP3 | 2.4 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 4 | [7] |

| Exact Mass | 184.0291072 Da | [7] |

| Monoisotopic Mass | 184.0291072 Da | [7] |

| Topological Polar Surface Area | 26.3 Ų | [7] |

| Heavy Atom Count | 12 | [7] |

| Complexity | 141 | [7] |

Experimental Protocols

While specific experimental details for the determination of each physical constant for this compound are not extensively documented in publicly available literature, standard methodologies for these measurements are well-established.

Melting Point Determination: The melting point of a solid is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Boiling Point Determination: The boiling point of a liquid can be determined by distillation. The liquid is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For higher boiling point liquids, vacuum distillation may be employed to prevent decomposition. One reported boiling point for this compound is 81°C - 82°C at 0.4 mm Hg.[9]

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a hydrometer. A pycnometer is a flask with a specific volume that is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and its known volume.

Refractive Index Measurement: The refractive index of a liquid is determined using a refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

Synthesis of this compound

One reported method for the synthesis of this compound involves the reaction of 2-chloroethyl methyl carbonate with benzoyl chloride in the presence of a catalyst.[9]

A mixture of 2-chloroethyl methyl carbonate (0.05 mole), benzoyl chloride (0.05 mole), and tetra-n-butylphosphonium bromide (0.0025 mole) is heated to 150°C.[9] The reaction proceeds for 3 hours, after which the product is isolated by distillation.[9] This method yields this compound with a reported yield of 59%.[9]

References

- 1. This compound (CAS 939-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound CAS#: 939-55-9 [m.chemicalbook.com]

- 6. This compound | 939-55-9 | Benchchem [benchchem.com]

- 7. 2-Chloroethylbenzoate | C9H9ClO2 | CID 95952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 939-55-9 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Formation of 2-Chloroethyl Benzoate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroethyl benzoate (B1203000) through the esterification of benzoic acid and 2-chloroethanol (B45725). The document details the underlying chemical mechanism, provides adaptable experimental protocols, and presents relevant quantitative data for the compounds involved in this reaction.

Core Mechanism: Fischer-Speier Esterification

The formation of 2-chloroethyl benzoate from benzoic acid and 2-chloroethanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[1][2] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[3] This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][4]

The mechanism proceeds through a series of key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 2-chloroethanol attacks the protonated carbonyl carbon. This step forms a tetrahedral intermediate.[5][6]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

-

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Signaling Pathway of Fischer-Speier Esterification

Caption: Fischer-Speier esterification mechanism for this compound formation.

Quantitative Data

The following tables summarize key physical and chemical properties of the reactants and the product.

Table 1: Physical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 249.2 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 128.7 |

| This compound | C₉H₉ClO₂ | 184.62 | 257 |

Data sourced from multiple references.[7][8]

Table 2: Reaction Parameters and Yields from Literature

| Reactants | Catalyst | Conditions | Yield | Reference |

| Benzoic acid, Ethylene (B1197577) glycol, HCl | HCl | 100°C | Not specified | [9] |

| Benzoyl chloride, Ethylene chlorohydrin | - | Not specified | 89-91% | [9] |

| 2-Chloroethyl methyl carbonate, Benzoyl chloride | Tetra-n-butylphosphonium bromide | 150°C, 3 hours | 59% | [10] |

Experimental Protocols

While a specific protocol for the direct esterification of benzoic acid with 2-chloroethanol was not found in the initial search, a standard Fischer esterification procedure can be adapted for this synthesis. The following is a generalized protocol.

Protocol: Synthesis of this compound via Fischer Esterification

Materials and Reagents:

-

Benzoic acid

-

2-Chloroethanol (use in excess, e.g., 4-5 molar equivalents)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (5%, aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and an excess of 2-chloroethanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent).

-

Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and finally brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation.[9]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While Fischer esterification is a primary method, this compound can also be synthesized through other pathways. One common alternative involves the reaction of benzoyl chloride with 2-chloroethanol (ethylene chlorohydrin) .[9] This method often provides higher yields and may not require a strong acid catalyst. Other reported methods include the reaction of benzoic acid with ethylene glycol and hydrogen chloride, and the reaction of sodium benzoate with bis-(2-chloroethyl) sulfate.[9]

Conclusion

The formation of this compound via the esterification of benzoic acid and 2-chloroethanol is a well-established reaction governed by the principles of Fischer-Speier esterification. The reaction is acid-catalyzed and reversible, necessitating reaction conditions that favor product formation. While direct experimental data for this specific transformation is sparse in the readily available literature, established protocols for similar esterifications can be effectively adapted. For drug development professionals, understanding this and alternative synthetic routes is crucial for the efficient production of this and related chemical entities.

References

- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 2. studylib.net [studylib.net]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 939-55-9 | AAA93955 | Biosynth [biosynth.com]

- 8. This compound | 939-55-9 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

Spectroscopic Profile of 2-Chloroethyl Benzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloroethyl benzoate (B1203000) (CAS No. 939-55-9), a significant intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

2-Chloroethyl benzoate is a benzoate ester with the molecular formula C₉H₉ClO₂. Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and quality control in research and manufacturing. This guide presents tabulated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses, alongside detailed experimental protocols for acquiring such data. A logical workflow for spectroscopic analysis is also provided to guide researchers in their analytical processes.

Data Presentation

The following tables summarize the essential spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum provides information about the hydrogen environments in the molecule. The aromatic protons of the benzoate ring are observed in the downfield region, while the aliphatic protons of the chloroethyl group appear as two distinct triplets.[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Multiplet | 2H | Aromatic protons (ortho to C=O)[1] |

| ~7.50 | Multiplet | 3H | Aromatic protons (meta and para to C=O)[1] |

| ~4.5 | Triplet | 2H | -OCH₂ -[1] |

| ~3.8 | Triplet | 2H | -CH₂ Cl[1] |

Table 2: ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments. Key signals include the carbonyl carbon of the ester and the carbons of the aromatic ring and the chloroethyl group. The expected chemical shift for the carbonyl carbon is in the range of δ 165–170 ppm.

| Chemical Shift (δ ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~133 | Aromatic C-H (para) |

| ~130 | Aromatic C (quaternary) |

| ~129.5 | Aromatic C-H (ortho) |

| ~128.5 | Aromatic C-H (meta) |

| ~65 | -OCH₂ - |

| ~41 | -CH₂ Cl |

| (Note: The above ¹³C NMR data are predicted values based on typical chemical shifts for similar functional groups, as specific experimental data was not available in the search results.) |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is used to identify the functional groups present in the molecule. The most prominent feature for this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1270 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ester) |

| ~710 | Strong | C-Cl Stretch |

| ~3070 | Medium | C-H Stretch (Aromatic) |

| ~2960 | Medium | C-H Stretch (Aliphatic) |

| (Note: The above IR data are predicted values based on typical absorption frequencies for the functional groups present, as specific experimental data was not available in the search results.) |

Table 4: Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that confirms its molecular structure. The molecular ion peak shows a characteristic isotopic pattern due to the presence of chlorine.[1]

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Significance |

| 184/186 | [C₉H₉ClO₂]⁺• | Molecular Ion (M⁺•) peak with ³⁵Cl/³⁷Cl isotope pattern[1] |

| 105 | [C₆H₅CO]⁺ | Base Peak, Benzoyl cation[1][2] |

| 77 | [C₆H₅]⁺ | Phenyl cation[1] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, it can be analyzed neat. Place a small drop of the sample between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

Background Spectrum : Acquire a background spectrum of the clean, empty salt plates.

-

Sample Spectrum : Place the sample assembly in the spectrometer and acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection : Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Navigating the Chemical Landscape of 2-Chloroethyl Benzoate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Chloroethyl benzoate (B1203000), a key intermediate in various chemical syntheses. Understanding these fundamental properties is critical for its effective use in research, development, and manufacturing. While specific quantitative data for 2-Chloroethyl benzoate is not extensively available in public literature, this guide synthesizes known qualitative information, data from analogous compounds, and established analytical methodologies to provide a robust framework for its handling and application.

Core Properties of this compound

| Property | Value/Description | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | N/A |

| Molecular Weight | 184.62 g/mol | N/A |

| Appearance | Colorless oil | [1] |

| Boiling Point | 257 °C | [1] |

| Density | 1.21 g/cm³ | [1] |

| Storage Conditions | Hygroscopic, store in a refrigerator under an inert atmosphere. | [1] |

Solubility Profile

This compound's solubility is dictated by its molecular structure, which includes a nonpolar benzene (B151609) ring, a polar ester group, and a moderately polar chloroethyl group. This combination results in limited aqueous solubility and better solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically Insoluble | N/A |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Based on the properties of the analogous compound, ethyl benzoate, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Ethanol | Soluble | Similar polarity to methanol. |

| Acetone | Soluble | Aprotic polar solvent, effective for esters. |

| Dichloromethane | Soluble | Chlorinated solvent, favorable interactions with the chloroethyl group. |

| Ethyl Acetate | Soluble | Common solvent for esters. |

| Toluene | Soluble | Nonpolar aromatic solvent, interacts with the benzene ring. |

| Hexane | Sparingly Soluble | Low polarity may limit interaction with the polar ester group. |

Stability and Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis and nucleophilic substitution. Its hygroscopic nature underscores its sensitivity to moisture.

The primary degradation pathway is expected to be the hydrolysis of the ester linkage, yielding benzoic acid and 2-chloroethanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is expected to be lowest in the neutral to slightly acidic pH range (pH 4-6).

A secondary degradation pathway involves nucleophilic substitution at the primary alkyl chloride of the chloroethyl group. The presence of a good leaving group (Cl⁻) makes this position susceptible to attack by nucleophiles.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols are provided below to enable researchers to quantitatively determine the solubility and stability of this compound.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents using the isothermal shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solute.

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range of the HPLC method.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted saturated solution by interpolation from the calibration curve.

-

Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Protocol 2: Stability Assessment via a Stability-Indicating HPLC Method

This protocol describes a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method for this compound.

Caption: Workflow for stability-indicating method development.

Methodology:

-

Forced Degradation Studies:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solution of the compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to UV light.

-

For each condition, take samples at various time points and neutralize (if necessary) before HPLC analysis.

-

-

Development of a Stability-Indicating HPLC Method:

-

Use the same HPLC system as described in the solubility protocol.

-

Analyze the stressed samples and an unstressed control sample.

-

Adjust the mobile phase composition (e.g., by introducing a gradient) to achieve baseline separation between the peak for this compound and all degradation product peaks.

-

A photodiode array (PDA) detector is recommended to check for peak purity.

-

-

Stability Study in Common Solvents:

-

Once a stability-indicating method is validated, prepare solutions of this compound in various common solvents (e.g., methanol, ethanol, acetone, dichloromethane, and aqueous buffers at different pH values).

-

Store these solutions under defined temperature and light conditions.

-

Analyze the samples at specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Quantify the amount of this compound remaining and the formation of any degradation products.

-

From this data, degradation kinetics (e.g., rate constants and half-life) can be determined.

-

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a clear path for researchers to generate the specific quantitative data required for their applications, ensuring the informed and effective use of this important chemical compound.

References

The Dual Reactivity of the Chloroethyl Group in 2-Chloroethyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl benzoate (B1203000) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The presence of a reactive chloroethyl group appended to a benzoate moiety imparts a dual reactivity that can be exploited for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the potential reactivity of the chloroethyl group in 2-chloroethyl benzoate, focusing on nucleophilic substitution and elimination reactions. The potential for neighboring group participation by the benzoate group is also discussed. This document includes a compilation of available, relevant quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows to aid in the understanding and practical application of this versatile chemical entity.

Introduction

This compound possesses two primary sites of reactivity: the electrophilic carbon of the chloroethyl group and the ester functionality. The C-Cl bond in the chloroethyl group is susceptible to cleavage, making it a prime target for nucleophilic attack. This reactivity is central to its utility as a building block in the synthesis of various derivatives. This guide will delve into the chemical kinetics and mechanistic pathways that govern the transformations of the chloroethyl group, providing a foundational understanding for researchers in drug discovery and chemical development.

Chemical Reactivity of the Chloroethyl Group

The chloroethyl group of this compound can undergo two main types of reactions: nucleophilic substitution and elimination. The preferred reaction pathway is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for this compound, where a nucleophile replaces the chlorine atom. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism.

-

S(_N)2 Mechanism: A bimolecular, one-step process favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

-

S(_N)1 Mechanism: A unimolecular, two-step process that proceeds through a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.

The primary nature of the carbon bearing the chlorine in this compound generally favors the S(_N)2 mechanism. However, the potential for neighboring group participation from the benzoate ester can influence the reaction pathway.

Elimination Reactions

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of vinyl benzoate. This reaction typically proceeds via an E2 mechanism, a concerted process where the base removes a proton from the carbon adjacent to the one bearing the chlorine, and the chloride ion is simultaneously expelled. Higher reaction temperatures generally favor elimination over substitution.[1]

Neighboring Group Participation (Anchimeric Assistance)

The benzoate group in this compound can potentially participate in nucleophilic substitution reactions at the chloroethyl group. This phenomenon, known as neighboring group participation or anchimeric assistance, can lead to an enhanced reaction rate and retention of stereochemistry.[2][3] The carbonyl oxygen of the ester can act as an internal nucleophile, attacking the carbon bearing the chlorine to form a five-membered cyclic intermediate (a dioxolenium ion). Subsequent attack by an external nucleophile on this intermediate leads to the final product. This participation can significantly accelerate the rate of reaction compared to a similar compound without the participating group.[2][4]

Quantitative Data

| Temperature (°C) | Solvent | Rate Constant (k, s | Reference |

| 0 | 80% Ethanol | 1.06 x 10 | [5] |

| 25 | 80% Ethanol | 3.19 x 10 | [5] |

| 35 | 80% Ethanol | 9.86 x 10 | [5] |

| 45 | 80% Ethanol | 2.92 x 10 | [5] |

| Table 1: Solvolysis of 1-Chloroethyl-cyclohexane in 80% Ethanol. This data is provided for comparative purposes to estimate the reactivity of this compound. |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from ethylene (B1197577) chlorohydrin and benzoyl chloride.[6]

Materials:

-

Ethylene chlorohydrin (redistilled, b.p. 128–129°)

-

Benzoyl chloride

-

500-ml round-bottomed flask

-

100-cm air condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a 500-ml round-bottomed flask, combine 80.5 g (66 ml, 1 mole) of ethylene chlorohydrin and 140.5 g (115.5 ml, 1 mole) of benzoyl chloride.

-

Attach the flask to a 100-cm air condenser in a fume hood.

-

Gently warm the mixture with a heating mantle to initiate the reaction.

-

Once the reaction begins, remove the heat source until the reaction moderates.

-

Reapply heat and maintain it for an additional 30 minutes, during which the temperature will rise to approximately 200–215°C.

-

Fit the flask with a short distillation column (approx. 20 cm) and arrange for vacuum distillation.

-

Remove volatile materials by evacuation with a water pump at a bath temperature of 100–110°C.

-

Fractionally distill the residual liquid under reduced pressure.

-

Collect the this compound fraction boiling at 101–104°/2 mm.

Expected Yield: 165–168 g (89–91%).[6]

Nucleophilic Substitution: Synthesis of Benzoylcholine (B1199707) Iodide

This protocol details the reaction of this compound with trimethylamine (B31210) to produce benzoylcholine iodide, a derivative with cholinergic activity.[6][7] This is a two-step process involving an initial conversion to 2-iodoethyl benzoate.

Step A: Synthesis of 2-Iodoethyl Benzoate

Materials:

-

This compound

-

Anhydrous sodium iodide

-

Methyl ethyl ketone

-

3-l round-bottomed flask with reflux condenser

-

Steam bath

-

Büchner funnel

Procedure:

-

In a 3-l round-bottomed flask, heat a mixture of 170 g of anhydrous sodium iodide and 1.2 l of methyl ethyl ketone on a steam bath for 1 hour with occasional shaking.

-

Add 162 g (0.88 mole) of this compound to the mixture and continue heating for an additional 22–24 hours with occasional shaking.

-

Cool the mixture to room temperature and filter through a 15-cm Büchner funnel with suction.

-

Wash the collected inorganic salts with 200 ml of methyl ethyl ketone.

-

Concentrate the filtrate by distilling off approximately 1 l of the solvent.

-

Pour the residue into 1 l of water in a separatory funnel, shake, and separate the lower layer.

-

Wash the organic layer successively with 200 ml of 10% sodium bisulfite solution and 200 ml of water.

-

Dry the 2-iodoethyl benzoate over 25 g of anhydrous calcium chloride.

Step B: Synthesis of Benzoylcholine Iodide

Materials:

-

2-Iodoethyl benzoate

-

19.5% solution of trimethylamine in acetone

-

1-l Pyrex reagent bottle with a rubber stopper

Procedure:

-

Dissolve 194 g (0.70 mole) of 2-iodoethyl benzoate in 200 ml of dry acetone in a 1-l Pyrex reagent bottle.

-

Add 270 ml of a 19.5% solution of trimethylamine in acetone.

-

Tightly seal the bottle with a rubber stopper and secure it with wire.

-

Allow the solution to stand at room temperature for 24 hours.

-

Collect the precipitated quaternary salt by filtration with suction.

-

Wash the product with 200 ml of dry acetone and air-dry.

Visualizations

Reaction Pathways of this compound

Caption: Competing reaction pathways for the chloroethyl group.

Neighboring Group Participation Mechanism

Caption: Mechanism of neighboring group participation by the benzoate group.

Experimental Workflow for Benzoylcholine Iodide Synthesis

Caption: Workflow for the synthesis of benzoylcholine iodide.

Applications in Drug Development

The reactivity of the chloroethyl group makes this compound a valuable intermediate in the synthesis of pharmacologically active molecules.

-

Cholinergic Agents: As demonstrated in the experimental protocol, this compound is a precursor to benzoylcholine, an analog of the neurotransmitter acetylcholine (B1216132).[6][7] Benzoylcholine and its derivatives are used to study the cholinergic system, which is implicated in various physiological processes and diseases such as Alzheimer's disease and myasthenia gravis.[8][9][10]

-

Alkylating Agents: The chloroethyl moiety is a key functional group in certain classes of alkylating agents, such as nitrogen mustards, which are used as anticancer drugs. While not a nitrogen mustard itself, this compound can serve as a scaffold for the synthesis of more complex molecules with potential cytotoxic activity.

Conclusion

The chloroethyl group in this compound is a versatile functional handle that allows for a range of chemical transformations, primarily nucleophilic substitution and elimination reactions. The potential for anchimeric assistance from the neighboring benzoate group can significantly influence the rate and stereochemical outcome of these reactions. This technical guide has provided an overview of these reactive pathways, supported by comparative quantitative data and detailed experimental protocols. For researchers in drug development and organic synthesis, a thorough understanding of the reactivity of this compound is crucial for its effective utilization as a building block in the creation of novel and complex molecular architectures with potential therapeutic applications. Further kinetic studies on this compound itself are warranted to provide more precise quantitative data for reaction modeling and optimization.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Correlation between pharmacological responses to benzoylcholine, methacholine and acetylcholine and activity of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroethyl Benzoate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl benzoate (B1203000) is a bifunctional organic molecule that serves as a valuable and versatile precursor in a multitude of organic syntheses. Its dual reactivity, stemming from the presence of both an ester functional group and a reactive alkyl chloride, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 2-chloroethyl benzoate, with a particular focus on its role in the development of pharmaceutical intermediates and other complex organic scaffolds. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

This compound, with the chemical formula C₉H₉ClO₂, is an aromatic ester that has garnered significant attention in the field of organic chemistry.[1][2][3][4][5][6][7][8][9][10][11] Its utility lies in its capacity to undergo reactions at two distinct sites: the ester group is susceptible to hydrolysis and transesterification, while the chloroethyl moiety is an excellent substrate for nucleophilic substitution reactions.[1] This unique combination of reactive centers makes it an ideal starting material for the synthesis of more complex molecules, including pharmaceutical ingredients and specialty chemicals.[1][2][3][6] This guide will delve into the primary synthetic routes to this compound, provide detailed experimental procedures for its preparation and subsequent reactions, and present key quantitative data in a clear, tabular format.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [2][4][5][7][8][9][10][11] |

| Molecular Weight | 184.62 g/mol | [2][4][5][7][8][9] |

| CAS Number | 939-55-9 | [2][7][9][10][11] |

| Boiling Point | 257 °C at 760 mmHg; 101-104 °C at 2 mmHg | [2][6][12] |

| Density | 1.189 g/cm³ | [6] |

| Refractive Index | 1.524 | [6] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Purity (typical) | >99.0% (GC) | [5] |

Synthetic Methodologies

Several synthetic routes to this compound have been established, offering flexibility in terms of starting materials and reaction conditions. The most common methods are outlined below.

Esterification of Benzoic Acid with 2-Chloroethanol (B45725)

A classic and straightforward approach involves the acid-catalyzed esterification of benzoic acid with 2-chloroethanol.[1] The reaction is typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.[1]

Reaction Scheme: C₆H₅COOH + HOCH₂CH₂Cl → C₆H₅COOCH₂CH₂Cl + H₂O

The mechanism proceeds through the protonation of the carbonyl oxygen of benzoic acid, which increases the electrophilicity of the carbonyl carbon.[1] Nucleophilic attack by the hydroxyl group of 2-chloroethanol then leads to a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the final ester product.[1]

Reaction of Benzoyl Chloride with 2-Chloroethanol

A highly efficient method for the synthesis of this compound involves the reaction of benzoyl chloride with 2-chloroethanol.[1][12] This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme: C₆H₅COCl + HOCH₂CH₂Cl → C₆H₅COOCH₂CH₂Cl + HCl

Reaction of Benzoyl Chloride with Ethylene (B1197577) Oxide

An industrially significant method is the direct synthesis from benzoyl chloride and ethylene oxide.[1] This reaction can be catalyzed by both acids and bases.[1] For instance, the hydrogen chloride-catalyzed reaction involves the initial rapid formation of 2-chloroethanol from ethylene oxide and HCl, followed by a slower acylation of the 2-chloroethanol by benzoyl chloride.[1]

Reaction Scheme: C₆H₅COCl + (CH₂)₂O → C₆H₅COOCH₂CH₂Cl

Other Synthetic Approaches

Alternative synthetic strategies include the reaction of 2-chloroethyl methyl carbonate with benzoyl chloride in the presence of a phase-transfer catalyst like tetra-n-butylphosphonium bromide.[1][13]

The following diagram illustrates the primary synthetic pathways to this compound.

Caption: Primary synthetic pathways to this compound.

Experimental Protocols

Synthesis of this compound from Benzoyl Chloride and Ethylene Chlorohydrin

This protocol is adapted from a well-established procedure.[12]

Materials and Reagents:

-

Ethylene chlorohydrin (redistilled, b.p. 128–129 °C): 80.5 g (66 mL, 1 mole)

-

Benzoyl chloride: 140.5 g (115.5 mL, 1 mole)

Equipment:

-

500-mL round-bottomed flask

-

100-cm air condenser with a ground-glass joint

-

Heating mantle or Bunsen burner

-

Distillation apparatus with a short column (approx. 20 cm)

-

Vacuum pump

Procedure:

-

In a 500-mL round-bottomed flask, combine 80.5 g of redistilled ethylene chlorohydrin and 140.5 g of benzoyl chloride.

-

Attach the air condenser and set up the apparatus in a well-ventilated fume hood.

-

Gently warm the mixture with a low flame until the reaction commences.

-

Remove the heat source until the initial vigorous reaction subsides.

-

Resume heating for an additional 30 minutes, during which the temperature will rise to approximately 200–215 °C.

-

Allow the reaction mixture to cool, then configure the flask for vacuum distillation with a short column.

-

Remove volatile materials by evacuation with a water pump at a bath temperature of 100–110 °C.

-

Fractionally distill the residual liquid under reduced pressure.

Results: The yield of this compound, boiling at 101–104 °C/2 mm Hg, is typically 165–168 g (89–91%).[12]

| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Volume (mL) | Mass (g) |

| Ethylene Chlorohydrin | 80.51 | 1 | 66 | 80.5 |

| Benzoyl Chloride | 140.57 | 1 | 115.5 | 140.5 |

| Product | Molar Mass ( g/mol ) | Yield (%) | Boiling Point (°C/mmHg) | Mass (g) |

| This compound | 184.62 | 89-91 | 101-104/2 | 165-168 |

Synthesis of 2-Iodoethyl Benzoate via Finkelstein Reaction

This compound can be readily converted to 2-iodoethyl benzoate, a precursor for other derivatives, through a Finkelstein reaction.[12]

Materials and Reagents:

-

This compound: 162 g (0.88 mole)

-

Anhydrous sodium iodide: 170 g

-

Methyl ethyl ketone: 1.2 L

Equipment:

-

3-L round-bottomed flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Büchner funnel

Procedure:

-

In a 3-L round-bottomed flask, heat a mixture of 170 g of anhydrous sodium iodide and 1.2 L of methyl ethyl ketone on a steam bath for 1 hour with occasional shaking.

-

Add 162 g of this compound to the mixture.

-

Continue heating under reflux for an additional 22–24 hours with occasional shaking.

-

Cool the mixture to room temperature and filter with suction to remove the inorganic salts.

-

Wash the collected salts with 200 mL of methyl ethyl ketone.

-

The filtrate contains the 2-iodoethyl benzoate product.

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.[1][2]

Nucleophilic Substitution Reactions

The primary application of this compound is in nucleophilic substitution reactions at the chloroethyl group.[1] The chlorine atom serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles.

For example, it can react with amines to form amino esters. A notable example is the reaction with trimethylamine (B31210) to produce benzoylcholine (B1199707), a cholinergic agonist.[12]

The following diagram illustrates the workflow for the synthesis of benzoylcholine iodide from this compound.

Caption: Workflow for the synthesis of benzoylcholine iodide.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

Mass Spectrometry (Electron Ionization): The mass spectrum of this compound exhibits a characteristic fragmentation pattern.[1]

-

Molecular Ion Peak (M⁺•): m/z 184

-

Base Peak (Benzoyl Cation [C₆H₅CO]⁺): m/z 105

-

Phenyl Cation [C₆H₅]⁺: m/z 77

| Fragment Ion | m/z |

| [C₉H₉ClO₂]⁺• | 184 |

| [C₆H₅CO]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information.

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm).

-

Methylene Protons (-OCH₂-): A triplet at approximately δ 4.5 ppm.[1]

-

Methylene Protons (-CH₂Cl): A triplet at approximately δ 3.8 ppm.[1]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its dual reactivity allows for a broad range of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals and other complex organic molecules. The synthetic methods are well-established and high-yielding, and its characterization is straightforward using standard spectroscopic techniques. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | 939-55-9 | Benchchem [benchchem.com]

- 2. This compound | 939-55-9 | AAA93955 | Biosynth [biosynth.com]

- 3. 939-55-9(this compound) | Kuujia.com [kuujia.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound (CAS 939-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [webbook.nist.gov]

- 10. 2-Chloroethylbenzoate | C9H9ClO2 | CID 95952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 2-Chloroethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 2-Chloroethyl benzoate (B1203000) (CAS No. 939-55-9). The information presented is intended to inform researchers, scientists, and drug development professionals on the potential hazards associated with this compound and to provide guidance on its safe handling and use in a laboratory setting. Due to a lack of extensive direct experimental data for 2-Chloroethyl benzoate, this guide incorporates information from structurally related compounds and predicted data to provide a thorough assessment.

Chemical and Physical Properties

This compound is an organic compound classified as a benzoate ester. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 939-55-9 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Physical Form | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 257 °C | [3] |

| Flash Point | 87 °C | [4] |

| Density | 1.189 g/cm³ | [4] |

| Solubility | No data available | [4] |

Table 1: Chemical and Physical Properties of this compound

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

The signal word for this compound is "Warning".[5]

Personal Protective Equipment (PPE) and Handling

Due to its irritant properties, appropriate personal protective equipment should be worn when handling this compound.

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: In case of inadequate ventilation or potential for aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Toxicity Information

Direct quantitative toxicity data for this compound is limited. Most Safety Data Sheets (SDS) report "no data available" for acute toxicity endpoints such as LD50 (median lethal dose) and LC50 (median lethal concentration).[4] In the absence of experimental data, a read-across approach and Quantitative Structure-Activity Relationship (QSAR) models can be utilized to estimate the toxicity of this compound.

Predicted Acute Toxicity

Due to the lack of experimental data, QSAR models are the primary source for estimating the acute toxicity of this compound. It is important to note that these are predicted values and should be interpreted with caution.

| Endpoint | Predicted Value | Method |

| Oral LD50 (rat) | No specific value found | QSAR models for benzoates suggest moderate toxicity.[6] |

| Dermal LD50 (rabbit) | No specific value found | Read-across from other benzoates suggests low dermal toxicity.[7] |

| Inhalation LC50 (rat) | No specific value found | QSAR models for inhalation toxicity exist but no specific value for this compound was identified.[8] |

Table 2: Predicted Acute Toxicity of this compound

Metabolism and Mechanism of Toxicity

The toxicity of this compound is likely mediated by its metabolic products. The compound is expected to undergo hydrolysis to form benzoic acid and 2-chloroethanol (B45725).

-

Benzoic Acid Metabolism: Benzoic acid is primarily metabolized in the liver by conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. A minor pathway involves conjugation with glucuronic acid to form benzoyl glucuronide.

-

2-Chloroethanol Metabolism: 2-Chloroethanol is oxidized by alcohol dehydrogenase to the highly reactive and toxic metabolite, 2-chloroacetaldehyde. This intermediate is further oxidized by aldehyde dehydrogenase to 2-chloroacetic acid. Both 2-chloroacetaldehyde and 2-chloroacetic acid are more toxic than the parent alcohol and can contribute to cellular damage.[9]

The proposed metabolic pathway and subsequent toxic effects are illustrated in the following diagram.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized OECD guidelines for chemical testing would be followed. Below are generalized methodologies for key toxicity endpoints.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the potential of a chemical to cause cell death.

Methodology:

-

Cell Culture: Human cell lines (e.g., fibroblasts, keratinocytes) are cultured in a suitable medium.

-

Exposure: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are solubilized.

-

Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated.

The following diagram outlines the workflow for an in vitro cytotoxicity test.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical.[10]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

-

Application of Test Chemical: A small volume of this compound is applied topically to the tissue surface.

-

Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and transferred to fresh medium for a post-incubation period.

-

Viability Assessment: Tissue viability is determined by the MTT assay, as described above.

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as an irritant (UN GHS Category 2).[10]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a chemical that should be handled with care due to its irritant properties to the skin, eyes, and respiratory system. While specific quantitative toxicity data is lacking, its metabolic profile suggests that its toxicity is likely driven by the formation of reactive and toxic metabolites from the 2-chloroethanol moiety. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize exposure and potential harm. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ecetoc.org [ecetoc.org]

- 3. This compound | 939-55-9 | AAA93955 | Biosynth [biosynth.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Chloroethylbenzoate | C9H9ClO2 | CID 95952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acute Toxicity Prediction Of Synthetic And Natural Preservatives In Rat By Using Qsar Modeling Software [journalijar.com]

- 7. View Attachment [cir-reports.cir-safety.org]

- 8. thepsci.eu [thepsci.eu]

- 9. thepsci.eu [thepsci.eu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Synthesis of 2-Chloroethyl Benzoate: A Technical Guide to its Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2-chloroethyl benzoate (B1203000), a key intermediate in various chemical and pharmaceutical applications. We delve into the historical discovery and evolution of its synthesis, providing a comparative analysis of the core methodologies. This document offers detailed experimental protocols, quantitative data for process optimization, and mechanistic insights through signaling pathway diagrams to support researchers and professionals in the field.

Discovery and Historical Development

The history of 2-chloroethyl benzoate synthesis is intertwined with the broader development of esterification techniques in organic chemistry. Early investigations into the formation of esters from aromatic acids laid the groundwork for the specific synthesis of this compound.

One of the earliest documented syntheses that likely produced this compound, though not explicitly named as such, can be traced back to the work of Maxwell Simpson in 1860 [1]. His research on the reactions of ethylene (B1197577) with acids in the presence of chlorine would have logically led to the formation of chloroethyl esters.

A more direct and recognized contribution came from L. G. Radcliffe in 1916 , whose work on the preparation of 2-chloroethyl esters of aromatic acids provided a more formal basis for the synthesis of this compound.

Over the decades, the synthesis has been refined, with the development of more efficient and higher-yielding methods. The primary approaches that have emerged and are still widely used today include the direct esterification of benzoic acid with 2-chloroethanol (B45725) (a Fischer-Speier esterification) and the reaction of a more reactive benzoic acid derivative, benzoyl chloride, with either 2-chloroethanol or ethylene oxide. These methods offer different advantages in terms of reaction speed, yield, and scalability, which will be explored in detail in the following sections.

Core Synthetic Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as the desired yield, purity requirements, and the availability of starting materials.

Fischer-Speier Esterification of Benzoic Acid

This classic method involves the acid-catalyzed reaction of benzoic acid with 2-chloroethanol. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use an excess of one of the reactants or to remove the water formed during the reaction.[2]

Reaction: C₆H₅COOH + HOCH₂CH₂Cl ⇌ C₆H₅COOCH₂CH₂Cl + H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Reaction of Benzoyl Chloride with 2-Chloroethanol

A more rapid and often higher-yielding approach involves the reaction of the highly reactive benzoyl chloride with 2-chloroethanol. This reaction is a nucleophilic acyl substitution and typically proceeds to completion without the need for an acid catalyst, although a base is sometimes added to neutralize the HCl byproduct.

Reaction: C₆H₅COCl + HOCH₂CH₂Cl → C₆H₅COOCH₂CH₂Cl + HCl

Reaction of Benzoyl Chloride with Ethylene Oxide

An industrially significant method is the reaction of benzoyl chloride with ethylene oxide. This reaction involves the ring-opening of the epoxide by the acyl chloride. It can be catalyzed by both acids and bases to improve the reaction rate and yield.[3]

Reaction: C₆H₅COCl + (CH₂)₂O → C₆H₅COOCH₂CH₂Cl

Quantitative Data on Synthesis Methods

To facilitate the comparison of different synthetic routes, the following table summarizes the key quantitative data from published experimental protocols.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fischer Esterification | Benzoic Acid, 2-Chloroethanol | H₂SO₄ (conc.) | Excess 2-Chloroethanol | Reflux | 4-6 | 60-90 | [2] |

| Benzoyl Chloride & 2-Chloroethanol | Benzoyl Chloride, 2-Chloroethanol | None | None | 100-110 (initial), then up to 215 | 0.5 | 89-91 | [1] |

| Benzoyl Chloride & Ethylene Oxide | Benzoyl Chloride, Ethylene Oxide | Hydrogen Chloride | Aprotic Solvents | ~70 | Varies | High (product is significant) | [3] |

| Carbonate Exchange | 2-Chloroethyl methyl carbonate, Benzoyl Chloride | Tetra-n-butylphosphonium bromide | None | 150 | 3 | 59 |

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with 2-Chloroethanol

Materials:

-

Benzoic acid (1.0 eq)

-

2-Chloroethanol (10-20 eq)

-

Concentrated sulfuric acid (0.1-0.2 eq)

-

Dichloromethane (B109758) or diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzoic acid in an excess of 2-chloroethanol.

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the excess 2-chloroethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer the solution to a separatory funnel.

-

Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution).

-

Wash with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the crude ester.

-

The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis from Benzoyl Chloride and 2-Chloroethanol

Materials:

-

Benzoyl chloride (1.0 mole, 140.5 g)

-